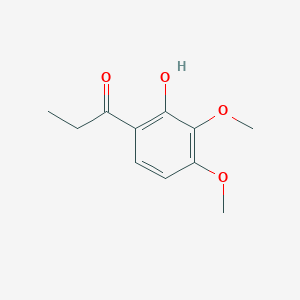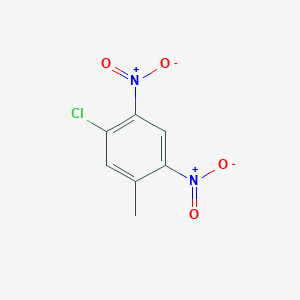
5-氯-2,4-二硝基甲苯
描述
5-Chloro-2,4-dinitrotoluene (5CDNT) is a chemical compound with the molecular formula C7H5ClN2O4 . It has an average mass of 216.579 Da and a monoisotopic mass of 215.993790 Da .
Synthesis Analysis
5CDNT can be synthesized using various methods. For instance, a molecular imprinted polymer (MIP) based electrochemical impedimetric sensor has been fabricated for the sensitive determination of 5CDNT . Another method involves the reaction of 2,4-dinitrotoluene with aldehydes to form the corresponding alcohols .Molecular Structure Analysis
The molecular structure of 5CDNT consists of a benzene ring with a chlorine atom and two nitro groups attached to it, along with a methyl group .Chemical Reactions Analysis
5CDNT can undergo various chemical reactions. For example, it can be used to synthesize 5-methyl-6-nitrobenzofuroxan . In another study, o-nitrotoluene nitration was found to produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously .Physical And Chemical Properties Analysis
5CDNT is a solid with a density of 1.5±0.1 g/cm3 . It has a boiling point of 334.0±37.0 °C at 760 mmHg and a flash point of 155.8±26.5 °C . The compound is white to cream or pale yellow in color and can exist in the form of crystals, powder, or crystalline powder .科学研究应用
Development of a Highly Selective Electrochemical Impedance Sensor for Detection : A study by Goud et al. (2016) detailed the creation of a selective and sensitive sensor for detecting 5CDNT, using molecular imprinted polymer (MIP) technology. This sensor displayed efficient binding with 5CDNT and good selectivity, despite the presence of potential interferents, making it valuable for direct determination of 5CDNT in various environments (Goud, S. M., Reddy, K. K., & Gobi, K., 2016).
Aerobic Biodegradation of 2,4-Dinitrotoluene : Freedman et al. (1996) investigated the aerobic biodegradation of 2,4-Dinitrotoluene (DNT), a related compound to 5CDNT. Their research focused on the consumption of DNT and related compounds by enrichment cultures, providing insights into the potential microbial degradation pathways of these substances (Freedman, Shanley, & Scholze, 1996).
Sonochemical Degradation of Aromatic Organic Pollutants : Goskonda et al. (2002) explored the use of ultrasound for mineralizing various organic pollutants, including 2,4-dinitrotoluene. This study highlighted the effectiveness of sonochemical degradation in minimizing the formation of hazardous byproducts, which could be relevant for compounds like 5CDNT (Goskonda, Catallo, & Junk, 2002).
Combined Surface Science and DFT Study of the Adsorption of Dinitrotoluene : Tao et al. (2013) conducted a study on the adsorption of 2,4-DNT on TiO2, using various analytical techniques. This research offers molecular-level insights that could be applicable to the detection and adsorption studies of 5CDNT (Tao, Cuan, Halpegamage, Addou, Gong, & Batzill, 2013).
Biodegradation of 2,4-Dinitrotoluene with Rhodococcus pyridinivorans : Kundu et al. (2015) examined the biodegradation of 2,4-DNT using a specific bacterial strain. This study revealed important insights into the physiological responses and metabolic pathways involved in the biodegradation process, potentially relevant for 5CDNT as well (Kundu, Hazra, & Chaudhari, 2015).
Metabolism of 2,4-Dinitrotoluene by Intestinal Microorganisms : Guest et al. (1982) investigated the metabolism of 2,4-DNT by cecal microflora in various animals and humans. The study provides valuable information on the metabolic pathways and rate differences, which could be relevant for understanding the metabolism of 5CDNT (Guest, Schnell, Rickert, & Dent, 1982).
安全和危害
5CDNT is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
未来方向
The future directions of 5CDNT research could involve its use in the development of highly selective and sensitive sensors for the detection of sub-micromolar concentrations of 5CDNT . Additionally, further studies could explore its potential applications in the synthesis of other chemical compounds .
属性
IUPAC Name |
1-chloro-5-methyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPGZNHKMJEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291667 | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dinitrotoluene | |
CAS RN |
51676-74-5 | |
| Record name | 51676-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
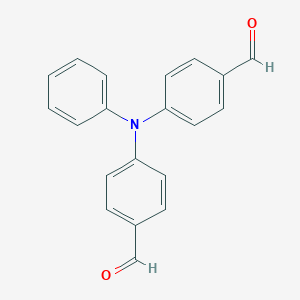
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
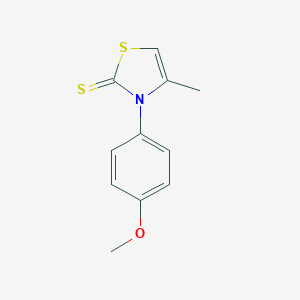
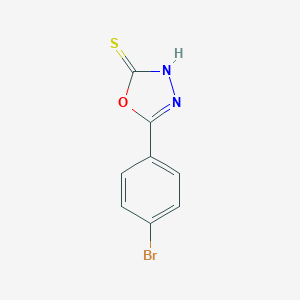
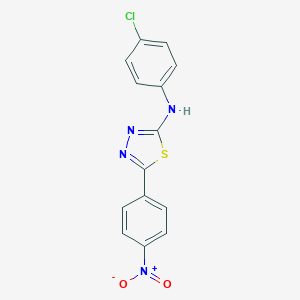

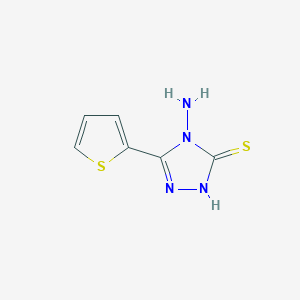
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
